molecular formula C13H18N2S B2372176 1-Benzylpiperidine-4-carbothioamide CAS No. 1181985-95-4

1-Benzylpiperidine-4-carbothioamide

Cat. No. B2372176
CAS RN: 1181985-95-4
M. Wt: 234.36
InChI Key: TUMNFXQIASNCMJ-UHFFFAOYSA-N
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Description

1-Benzylpiperidine-4-carbothioamide, also known as BTCP, is a chemical compound that belongs to the class of piperidine derivatives. It has the molecular formula C13H18N2S .


Molecular Structure Analysis

The molecular structure of 1-Benzylpiperidine-4-carbothioamide can be represented by the InChI code: 1S/C13H18N2S/c14-13(16)12-6-8-15(9-7-12)10-11-4-2-1-3-5-11/h1-5,12H,6-10H2,(H2,14,16) . The compound has a molecular weight of 234.36 g/mol .


Physical And Chemical Properties Analysis

1-Benzylpiperidine-4-carbothioamide is a powder with a molecular weight of 234.37 g/mol . It has a storage temperature of 4 degrees Celsius .

Scientific Research Applications

Synthesis of Novel Compounds

1-Benzylpiperidine-4-carbothioamide serves as a precursor in the synthesis of diverse thioureas and N-acylthioureas, showcasing its versatility in organic synthesis. For instance, Katritzky et al. (2004) explored the synthesis of mono- and N,N-disubstituted thioureas, highlighting the reactivity of carbothioamide derivatives with hydrogen sulfide and amines to produce thioureas and N-acylthioureas, indicating the potential of 1-Benzylpiperidine-4-carbothioamide in creating a variety of chemical entities for further exploration (Katritzky et al., 2004).

Pharmacological Activity

Research on derivatives of 1-Benzylpiperidine-4-carbothioamide has shown promising pharmacological activities, including antimicrobial and hypoglycemic effects. Al-Wahaibi et al. (2017) synthesized adamantane-isothiourea hybrid derivatives and evaluated their in vitro antimicrobial and in vivo hypoglycemic activities. Some of these derivatives exhibited potent broad-spectrum antibacterial activity and significant reduction in serum glucose levels in diabetic rats, suggesting the potential of 1-Benzylpiperidine-4-carbothioamide derivatives in developing new antimicrobial and diabetes treatments (Al-Wahaibi et al., 2017).

Safety and Hazards

The compound is classified under the GHS07 category. It has hazard statements H302, H312, H315, H319, H332, H335 . Precautionary measures include P261, P264, P270, P271, P280, P301+P312, P302+P352, P304+P340, P305+P351+P338, P312, P330, P332+P313, P337+P313, P362, P363, P403+P233, P405, P501 .

properties

IUPAC Name

1-benzylpiperidine-4-carbothioamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H18N2S/c14-13(16)12-6-8-15(9-7-12)10-11-4-2-1-3-5-11/h1-5,12H,6-10H2,(H2,14,16)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

TUMNFXQIASNCMJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCC1C(=S)N)CC2=CC=CC=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H18N2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

234.36 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-Benzylpiperidine-4-carbothioamide

CAS RN

1181985-95-4
Record name 1-benzylpiperidine-4-carbothioamide
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